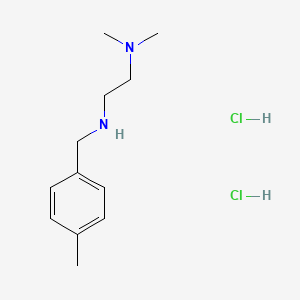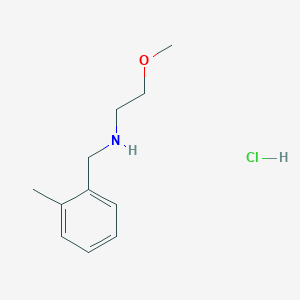
N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride
Descripción general
Descripción
“N-(4-Ethylbenzyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1049677-96-4. It has a linear formula of C11 H17 N . Cl H . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(4-Ethylbenzyl)ethanamine hydrochloride” is 1S/C11H17N.ClH/c1-3-10-5-7-11(8-6-10)9-12-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-Ethylbenzyl)ethanamine hydrochloride” has a molecular weight of 199.72 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Neurotoxicity and Neuroprotection Studies
Studies have demonstrated the use of similar compounds to N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride in investigating neurotoxic effects and neuroprotection. For instance, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) has been used to explore specific neurotoxic effects on peripheral and central noradrenergic neurons. It has been reported to cause long-term reduction in noradrenaline levels in all brain regions, offering insights into the behavior of noradrenergic neurons both in adult animals and during development (Jaim-Etcheverry & Zieher, 1980). Moreover, DSP-4 has been utilized to demonstrate the neuroprotective effects of R(−)-deprenyl and N-2-hexyl-N-methylpropargylamine against the degeneration of noradrenergic neurons in the rat locus coeruleus, highlighting the potential of these compounds in preventing retrograde degeneration of NA axons (Zhang, Zuo, & Yu, 1995).
Interaction with Noradrenergic Neurons
Significant research has been conducted to understand the interaction between noradrenergic neurons and compounds similar to this compound. For instance, studies on DSP-4 have shown its ability to deplete noradrenergic neurons, influencing behaviors and physiological responses. This includes modifying the analgesic effects of 5-HT agonists, indicating the importance of the noradrenergic system in modulating pain sensitivity and the function of the descending 5-hydroxytryptaminergic pathway (Archer et al., 1986).
Potential Therapeutic Applications
There's evidence suggesting the potential therapeutic applications of compounds similar to this compound. For example, studies involving Ca(2+) channel blockers structurally related to this compound have shown neuroprotective effects in models of global and focal cerebral ischemia, indicating their potential as anti-ischaemic agents (Hicks, Ward, & O'Neill, 2000).
Propiedades
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUZBXHLGNYEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCOC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085920.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3085934.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)



amine hydrochloride](/img/structure/B3085997.png)

